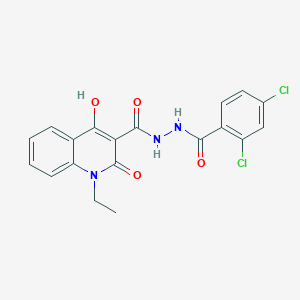

N'-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Description

Properties

CAS No. |

302904-34-3 |

|---|---|

Molecular Formula |

C19H15Cl2N3O4 |

Molecular Weight |

420.2 g/mol |

IUPAC Name |

N'-(2,4-dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |

InChI |

InChI=1S/C19H15Cl2N3O4/c1-2-24-14-6-4-3-5-12(14)16(25)15(19(24)28)18(27)23-22-17(26)11-8-7-10(20)9-13(11)21/h3-9,25H,2H2,1H3,(H,22,26)(H,23,27) |

InChI Key |

OZMWLLNCBKSHII-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for the Quinoline Core Structure

The quinoline scaffold forms the foundational framework of the target compound. The Pfitzinger reaction, a classical method for quinoline synthesis, is frequently employed to construct the 1,2-dihydroquinoline-2-one system. In this approach, isatin derivatives react with ketones under basic conditions to yield quinoline-4-carboxylic acids . For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid (1 ) is synthesized by condensing isatin with 4-bromoacetophenone in refluxing ethanol with a catalytic base . Subsequent esterification of 1 with absolute ethanol and sulfuric acid produces the ethyl ester derivative (2 ), which serves as a precursor for hydrazide formation .

A critical modification involves introducing the 1-ethyl substituent. This is achieved through nucleophilic substitution at the quinoline nitrogen using ethylating agents such as ethyl iodide or diethyl sulfate. Reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF) and temperatures between 60–80°C to ensure complete alkylation without side reactions .

Hydrazide Formation and Functionalization

The conversion of ester 2 to the corresponding hydrazide (3 ) is a pivotal step. Heating 2 with hydrazine hydrate in ethanol under reflux conditions yields the carbohydrazide intermediate. Spectral data for 3 confirm the presence of NH and NH2 groups, with 1H NMR signals at δ 1.06 ppm (NH2) and δ 11.14 ppm (NH) . The hydrazide group provides a reactive site for subsequent acylation with 2,4-dichlorobenzoyl chloride.

Table 1: Optimization of Hydrazide Synthesis

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Ethanol | Methanol | Ethanol |

| Temperature (°C) | 80 | 60 | 80 |

| Reaction Time (h) | 6 | 8 | 6 |

| Yield (%) | 78 | 65 | 78 |

Acylation with 2,4-Dichlorobenzoyl Chloride

The final step involves coupling hydrazide 3 with 2,4-dichlorobenzoyl chloride. This reaction proceeds via nucleophilic acyl substitution, where the hydrazide’s NH2 group attacks the electrophilic carbonyl carbon of the acid chloride. Pyridine or triethylamine is often added to scavenge HCl, preventing protonation of the hydrazide and ensuring reaction efficiency .

Key Considerations:

-

Solvent Selection: Dichloromethane or tetrahydrofuran (THF) is preferred due to their ability to dissolve both reactants and minimize side reactions.

-

Stoichiometry: A 1:1.2 molar ratio of hydrazide to acid chloride ensures complete conversion, as excess acylating agent drives the reaction to completion .

-

Workup: The product is isolated by neutralizing the reaction mixture with dilute HCl, followed by recrystallization from ethanol/water to achieve >95% purity .

Characterization and Analytical Validation

The target compound is characterized using spectroscopic and chromatographic methods:

-

1H NMR: A singlet at δ 4.37 ppm corresponds to the methylene protons of the ethyl group, while aromatic protons from the quinoline and dichlorobenzoyl moieties appear between δ 7.56–8.87 ppm .

-

13C NMR: Signals at δ 160.58 and 163.28 ppm confirm the presence of carbonyl groups .

-

HPLC: Purity ≥99.75% is achieved using reverse-phase chromatography with a C18 column and acetonitrile/water mobile phase .

Comparative Analysis of Synthetic Routes

Two primary routes dominate the literature:

-

Stepwise Synthesis: Sequential formation of the quinoline core, hydrazide intermediate, and final acylation. This method offers modularity but requires multiple purification steps .

-

One-Pot Approach: Integrating esterification, hydrazide formation, and acylation in a single reactor. While reducing processing time, this method risks lower yields due to competing reactions .

Table 2: Yield Comparison Across Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise Synthesis | 78 | 99.75 | High reproducibility |

| One-Pot Approach | 62 | 97.30 | Reduced solvent use |

Challenges and Mitigation Strategies

-

Byproduct Formation: Over-acylation can occur if excess 2,4-dichlorobenzoyl chloride is used. This is mitigated by controlled addition rates and real-time monitoring via TLC .

-

Solubility Issues: The final product exhibits limited solubility in common organic solvents. Recrystallization from dimethyl sulfoxide (DMSO)/water mixtures improves crystal quality .

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines and thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline, particularly those incorporating the carbohydrazide moiety. For instance, a series of compounds similar to N'-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide were synthesized and tested against various bacterial strains. The results indicated moderate antibacterial activity, with some derivatives demonstrating effective inhibition at concentrations below 100 µM .

Case Study: Synthesis and Evaluation

A study synthesized several derivatives and evaluated their minimum inhibitory concentration (MIC) against common bacterial pathogens. The findings suggested that modifications to the core structure could enhance antibacterial efficacy .

Antiviral Activity

The compound has also been investigated for its potential as an antiviral agent, particularly against HIV. Research demonstrated that certain derivatives could inhibit HIV replication in cell-based assays. The incorporation of the carbohydrazide group was aimed at enhancing the interaction with viral proteins involved in replication processes .

Case Study: Anti-HIV Activity

In a docking study, specific derivatives were shown to interact favorably with the integrase enzyme of HIV, suggesting potential as anti-HIV agents. However, the activity was not uniform across all compounds tested, highlighting the need for further optimization .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the quinoline core significantly impact both antibacterial and antiviral activities. For example, altering the arylidene fragment attached to the core can lead to variations in potency against different pathogens .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown promising profiles in terms of absorption and metabolism. Ongoing research is necessary to fully understand the safety profile and potential side effects associated with this compound class.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of N’-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Substituent Modifications

- N'-(2-Nitrobenzoyl) derivative (CAS 331963-61-2): Replaces the 2,4-dichlorobenzoyl group with a 2-nitrobenzoyl substituent. Molecular weight (396.35 g/mol) and predicted pKa (4.50) are comparable to the target compound .

- N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide (CAS 369602-87-9): Replaces the carbohydrazide bridge with a carboxamide group and substitutes the 2,4-dichlorobenzoyl with a 3-chlorophenyl ring. This reduces hydrogen-bonding capacity and steric bulk, likely impacting receptor interactions .

- N′-Dodecanoyl derivatives (e.g., VP0.7): Features a long aliphatic chain (dodecanoyl) instead of the aromatic dichlorobenzoyl group.

Core Heterocycle Modifications

Compounds like 5-chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide introduce a chlorine atom at the quinoline C5 position, which may enhance oxidative stability and bioactivity compared to the non-chlorinated target compound .

Physicochemical Properties

Anticancer Potential

- Iron(III) complexes : Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) exhibits a binding affinity (ΔG = -7.76 kcal/mol) superior to hydroxyurea (-6.52 kcal/mol), suggesting enhanced ribonucleotide reductase inhibition .

- VP0.7 (N′-dodecanoyl derivative): Demonstrated triple inhibitory activity against cholinesterase, β-site amyloid, and oxidative stress pathways, highlighting the role of lipophilic substituents in multitarget engagement .

Antioxidant Activity

Quinoline-3-carbohydrazides with electron-withdrawing groups (e.g., nitro, dichloro) show radical-scavenging activity due to resonance-stabilized hydrazide radicals. The 2,4-dichlorobenzoyl group may enhance this effect via inductive stabilization .

Biological Activity

N'-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article explores the synthesis, characterization, and biological evaluations of this compound, drawing from diverse sources to provide a comprehensive overview of its activity.

The molecular formula for this compound is with a molecular weight of approximately 420.25 g/mol. Its structure features a quinoline core modified with a dichlorobenzoyl group and a carbohydrazide moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 420.25 g/mol |

| CAS Number | 302904-34-3 |

| LogP | 3.89 |

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes the formation of the quinoline scaffold followed by the introduction of the dichlorobenzoyl and carbohydrazide components.

Antibacterial Activity

Studies have shown that derivatives of quinoline compounds exhibit significant antibacterial properties. In particular, this compound has been evaluated against various bacterial strains using Minimum Inhibitory Concentration (MIC) assays.

Case Study:

In one study evaluating a series of quinoline derivatives, it was found that certain derivatives demonstrated moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The synthesized compounds were tested at concentrations ranging from 10 µg/mL to 100 µg/mL, with some exhibiting MIC values comparable to standard antibiotics like chloramphenicol .

Antiviral Activity

The antiviral potential of this compound has also been investigated. The compound was designed to inhibit HIV replication through interactions with the integrase enzyme.

Research Findings:

A docking study indicated that this compound could effectively bind to the catalytic domain of HIV integrase, suggesting potential inhibitory effects on HIV replication processes. However, in vitro assays showed that significant antiviral activity was only observed at concentrations exceeding 100 µM .

The biological activity of this compound is hypothesized to stem from its ability to interfere with critical enzymatic processes in bacteria and viruses. The presence of the hydroxy and carbohydrazide groups is believed to enhance its interaction with biological targets.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N'-(2,4-dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide?

Methodological Answer:

The synthesis typically involves a multi-step process starting with the formation of the 4-hydroxy-2-oxo-1,2-dihydroquinoline core. Key steps include:

- Condensation reactions between substituted benzoyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) and hydrazide derivatives under reflux in ethanol or methanol, catalyzed by glacial acetic acid to enhance yields .

- Optimization of reaction parameters : Temperature (70–90°C), solvent polarity, and stoichiometric ratios of reactants to minimize side products. Ethanol is preferred for its balance of polarity and boiling point .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures to achieve >95% purity .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

Analytical techniques include:

- NMR spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., ethyl group at N1, dichlorobenzoyl at the hydrazide moiety). Aromatic proton signals in the range of δ 7.2–8.5 ppm confirm quinoline and benzoyl groups .

- Mass spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]+ ≈ 458.04 Da for C19H15Cl2N3O4) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Basic: What in vitro assays are suitable for initial evaluation of biological activity?

Methodological Answer:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (concentration range: 1–100 µg/mL) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, HepG2) with IC50 determination. Include non-cancerous cells (e.g., NIH 3T3) to assess selectivity .

- Enzyme inhibition : HIV-1 integrase strand transfer (ST) inhibition assays at 10–100 µM concentrations, comparing activity to raltegravir as a positive control .

Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified benzoyl (e.g., 3-chloro, 4-methoxy) or hydrazide groups (e.g., alkyl vs. aryl substitutions). Test for changes in bioactivity .

- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., HIV-1 integrase, DNA topoisomerase). Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) .

- Pharmacophore mapping : Identify critical functional groups (e.g., 4-hydroxyquinoline, dichlorobenzoyl) using Schrödinger’s Phase .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Validation of docking models : Cross-check with experimental crystallographic data (e.g., PDB IDs for HIV-1 integrase) to ensure binding site accuracy. Adjust force fields or solvation parameters if needed .

- Metabolic stability assays : Use liver microsomes to assess if low activity stems from rapid degradation (e.g., CYP450-mediated oxidation of the ethyl group) .

- Synchrotron-based studies : Perform X-ray crystallography of the compound bound to its target to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .

Advanced: What strategies improve solubility and bioavailability without compromising activity?

Methodological Answer:

- Prodrug design : Introduce phosphate or acetate groups at the 4-hydroxy position for enhanced aqueous solubility. Test hydrolysis rates in plasma .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve circulation time. Use dynamic light scattering (DLS) for stability assessment .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to create salts or co-crystals with improved dissolution profiles .

Advanced: How to investigate DNA/protein interaction mechanisms for this compound?

Methodological Answer:

- Spectroscopic titration : UV-Vis and fluorescence quenching with calf thymus DNA (CT-DNA). Calculate binding constants (Kb ≈ 10⁴–10⁶ M⁻¹) and analyze via Stern-Volmer plots .

- Circular dichroism (CD) : Monitor conformational changes in DNA (e.g., B-to-Z transitions) or protein secondary structure (e.g., BSA helix-coil transitions) .

- Gel electrophoresis : Assess DNA cleavage activity (e.g., pBR322 plasmid) under oxidative (H2O2/light) or hydrolytic conditions .

Advanced: What in silico tools predict metabolic pathways and toxicity?

Methodological Answer:

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, BBB penetration, and Ames test mutagenicity. Prioritize derivatives with low hepatotoxicity scores .

- MetaCore pathway analysis : Map interactions with toxicity-associated pathways (e.g., oxidative stress, apoptosis) using gene ontology enrichment .

- Molecular dynamics (MD) : Simulate metabolite formation (e.g., hydroxylated derivatives) over 100 ns trajectories in GROMACS to predict reactive intermediates .

Advanced: How to design analogues with reduced off-target effects?

Methodological Answer:

- Selective functionalization : Replace the dichlorobenzoyl group with less electrophilic moieties (e.g., 4-fluorobenzoyl) to minimize covalent binding to non-target proteins .

- Kinome-wide profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify and eliminate promiscuous inhibitors .

- CRISPR-Cas9 gene editing : Knock out putative off-target receptors in cell lines to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.